Product packaging for BIS-(3-AMINOMETHYLBENZYL)AMIN(Cat. No.:CAS No. 34235-31-9)

BIS-(3-AMINOMETHYLBENZYL)AMIN

Cat. No.: B8821166
CAS No.: 34235-31-9
M. Wt: 255.36 g/mol
InChI Key: SVLZZABWMUHCOP-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Polyamine Research

Amines, organic compounds bearing nitrogen-containing functional groups, are fundamental to chemistry and biology. Polyamines, which are aliphatic compounds with two or more amino groups, are ubiquitous in virtually all living cells and are involved in a multitude of physiological processes. nih.govfrontiersin.org Naturally occurring polyamines such as spermidine (B129725) and spermine (B22157) are polycationic at physiological pH, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins. mdpi.com These interactions are crucial for regulating cell proliferation, differentiation, and apoptosis. nih.govimrpress.com

BIS-(3-AMINOMETHYLBENZYL)AMINE fits within this context as a synthetic, non-natural polyamine. Unlike simple aliphatic polyamines, its structure is defined by benzyl (B1604629) groups, which introduce aromatic character and a greater degree of structural rigidity. The study of such synthetic polyamine analogues is a vibrant field, as these molecules can be designed to probe, mimic, or disrupt natural polyamine functions, leading to applications in medicine and materials science. mdpi.comnih.gov

Historical Perspective on Related Polyamine Scaffolds and Their Contributions to Chemical Sciences

The scientific journey of polyamines began with their discovery in the 17th century, but their structural elucidation did not occur until the early 20th century. frontiersin.org Since then, research has expanded from studying their biological roles to designing and synthesizing novel polyamine scaffolds for specific applications.

Historically, simple polyamines have been widely used as raw materials, for example, as hardening agents for epoxy resins. google.comgoogle.com More complex, rationally designed polyamine scaffolds have become indispensable tools in various scientific domains. In medicinal chemistry, polyamine tails are conjugated to bioactive molecules to enhance their uptake into cells, particularly cancer cells that exhibit an upregulated polyamine transport system. mdpi.commdpi.com This strategy has been applied to develop novel anticancer and antimicrobial agents. mdpi.com

Furthermore, the development of dendritic polyamine scaffolds, such as poly(amidoamine) (PAMAM) dendrimers, has revolutionized fields like drug delivery and gene therapy. rsc.org These highly branched, monodisperse macromolecules provide a platform for attaching multiple functional units. In materials science, polyamine-rich scaffolds have been used as templates for the biomimetic synthesis of structured inorganic materials, such as silica (B1680970), mimicking the processes seen in organisms like diatoms. rsc.org The contributions of these diverse scaffolds underscore the versatility of polyamine chemistry.

Rationale for Investigating BIS-(3-AMINOMETHYLBENZYL)AMIN

The specific structure of this compound provides a compelling rationale for its scientific investigation, primarily based on findings from structurally related compounds.

Distinct Biological Transport: Research on bis(benzyl)polyamine analogues has revealed that they are recognized and transported into mammalian cells by a system that is distinct from the one used for natural polyamines like spermine. nih.gov This suggests that this compound could serve as a unique vehicle for targeted delivery, potentially bypassing mechanisms of resistance associated with the natural polyamine transport system.

Significance of meta-Substitution: The placement of the aminomethyl groups at the meta-position of the benzyl rings is particularly noteworthy. Studies on other benzyl-containing therapeutic agents, such as O6-benzylguanine derivatives used to inhibit O6-alkylguanine-DNA alkyltransferase, have shown that meta-substitution can significantly enhance biological activity. nih.gov In that case, the meta-aminomethyl group was able to form an additional hydrogen bond with the target protein, an interaction not possible with ortho or para isomers. nih.gov This finding provides a strong hypothesis that the meta-arrangement in this compound is structurally optimized for specific molecular interactions.

Versatile Chemical Functionality: The presence of both primary and secondary amines makes the compound a versatile building block. The primary amines offer sites for derivatization, while the central secondary amine provides a point of structural integrity. This combination is valuable for constructing more complex molecules, metal-organic frameworks, and novel polymers.

Overview of Anticipated Research Directions and Scholarly Impact

The unique structural features of this compound open up several promising avenues for future research, with the potential for significant scholarly impact across multiple disciplines.

Medicinal Chemistry and Drug Delivery: A primary research direction would be to explore its use as a scaffold in medicinal chemistry. Conjugating cytotoxic drugs or imaging agents to this molecule could produce therapeutic candidates that are selectively taken up by cells via the alternative transport pathway for bis(benzyl)polyamines. nih.gov Its potential to target cancer cells, which have a high demand for polyamines, could be a key area of investigation, similar to strategies developed for other polyamine derivatives. mdpi.com

Materials Science and Polymer Chemistry: The compound could be investigated as a monomer or cross-linking agent for the synthesis of novel polyamides or polyurethanes. Its defined geometry and reactive amine groups could lead to materials with unique thermal and mechanical properties. Its ability to chelate metals also suggests potential applications as a component in novel catalysts or membranes. rsc.org

Supramolecular and Coordination Chemistry: The tripodal arrangement of nitrogen atoms makes it an excellent candidate for a ligand in coordination chemistry. Studying its complexes with various metal ions could lead to the discovery of new catalysts, sensors, or magnetic materials. The directional hydrogen bonding capabilities of its amine groups could also be exploited in the field of crystal engineering and supramolecular assembly.

The scholarly impact of such research would lie in expanding the toolbox of functional molecular scaffolds and potentially providing new solutions in targeted therapeutics and advanced materials.

Table 2: Research Highlights of Related Polyamine Scaffolds This interactive table summarizes key findings for related classes of polyamines that inform the rationale and future directions for studying this compound.

Polyamine Scaffold Type Key Research Finding Potential Relevance for this compound Source
Bis(benzyl)polyamine Analogues Utilized a mammalian cell transport system distinct from that of natural polyamines. Suggests a unique biological uptake mechanism, valuable for targeted drug delivery. nih.gov
***meta*-substituted Benzylamines** meta-aminomethyl substitution in O6-benzylguanine enhanced protein binding via additional H-bonds. Provides a strong rationale for the specific meta-substitution pattern in the target compound. nih.gov
Polyamine-Drug Conjugates Conjugation of polyamines to drugs can improve cellular uptake and pharmacological profile. A key anticipated application is to use it as a carrier for therapeutic agents. mdpi.com
Polyamine-rich 3D Scaffolds Used as templates for the shape-preserving biomimetic formation of silica structures. Highlights potential in materials science for creating structured inorganic-organic hybrids. rsc.org
Dendritic Polyamines Serve as versatile platforms for creating complex, multifunctional molecules for drug delivery. Reinforces the concept of using defined polyamine architectures as functional scaffolds. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34235-31-9

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

[3-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenyl]methanamine

InChI

InChI=1S/C16H21N3/c17-9-13-3-1-5-15(7-13)11-19-12-16-6-2-4-14(8-16)10-18/h1-8,19H,9-12,17-18H2

InChI Key

SVLZZABWMUHCOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CNCC2=CC=CC(=C2)CN)CN

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Bis 3 Aminomethylbenzyl Amin

Retrosynthetic Analysis of BIS-(3-AMINOMETHYLBENZYL)AMIN

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key disconnection lies at the C-N bonds of the secondary amine.

Scheme 1: Retrosynthetic Disconnection of this compound

Generated code

The primary disconnection of the target molecule (I) suggests two main synthetic strategies:

Strategy A (Reductive Amination): This approach involves the formation of an imine intermediate from 3-aminobenzaldehyde (B158843) (II) and 3-aminobenzylamine (B1275103) (III), followed by reduction. This is a convergent approach where two key fragments are brought together.

Strategy B (Alkylation): This pathway involves the alkylation of a primary amine, 3-aminobenzylamine (III), with a suitable electrophile such as 3-aminobenzyl halide (IV).

A further disconnection of precursors II and III reveals that they can be synthesized from common starting materials like 3-nitrobenzaldehyde (B41214) or 3-cyanobenzaldehyde. For instance, 3-aminobenzylamine (III) can be prepared by the reduction of 3-cyanobenzaldehyde.

Exploration of Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be explored for the synthesis of this compound.

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds and other amines. wikipedia.org This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org

A plausible route for the synthesis of this compound is the reductive amination of 3-aminobenzaldehyde with 3-aminobenzylamine.

Scheme 2: Reductive Amination for the Synthesis of this compound

Generated code

The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the primary amine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For instance, NaBH₃CN is known to be selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com

A related approach involves the catalytic hydrogenation of a mixture of the aldehyde and amine. Catalysts based on nickel, palladium, or platinum can be effective for this transformation. wikipedia.org For example, the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) has been successfully achieved using a Nickel-Raney catalyst. scirp.org

Alkylation Approaches utilizing Aminobenzyl Precursors

The formation of the target secondary amine can also be achieved through the N-alkylation of a primary amine with a suitable alkylating agent. In this case, 3-aminobenzylamine could be reacted with a 3-(halomethyl)benzylamine derivative.

Scheme 3: Alkylation Approach for the Synthesis of this compound

Generated code

This method, however, presents a significant challenge: the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

A potential starting material for this approach is 3-aminobenzylamine, which can be synthesized from commercially available precursors. The alkylating agent, a 3-(halomethyl)benzylamine, would require separate synthesis, for instance, from 3-aminobenzyl alcohol.

Multi-Component Reaction Incorporations

While a direct multi-component reaction (MCR) for the synthesis of this compound is not immediately apparent from the literature, the principles of MCRs could be adapted. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants.

A hypothetical MCR could involve a variation of the Mannich reaction or other condensation reactions. However, designing a specific and efficient MCR for this target would require significant research and development.

A more practical approach could be the utilization of precursors synthesized via MCRs. For example, a substituted aminobenzylamine derivative could be prepared using an MCR, which is then used in a subsequent reductive amination or alkylation step.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

For the reductive amination pathway , the following factors are crucial:

Catalyst/Reducing Agent: The choice between catalytic hydrogenation and chemical reducing agents will impact the reaction conditions and selectivity. For catalytic hydrogenation, the catalyst type (e.g., Raney Ni, Pd/C), catalyst loading, and hydrogen pressure are critical variables. For chemical reduction, the nature and stoichiometry of the reducing agent (e.g., NaBH₄, NaBH₃CN) will determine the reaction rate and selectivity.

Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials and intermediates. Common solvents for reductive amination include methanol (B129727), ethanol (B145695), and tetrahydrofuran (B95107) (THF).

Temperature: The reaction temperature affects the rate of both imine formation and reduction. Optimization is required to find a balance that maximizes the yield of the desired product while minimizing side reactions.

pH: The pH of the reaction medium can influence the rate of imine formation, which is often favored under slightly acidic conditions.

For the alkylation pathway , optimization would focus on:

Base: A suitable base is required to neutralize the acid generated during the reaction and to deprotonate the amine. The choice of base (e.g., triethylamine, potassium carbonate) and its stoichiometry are important.

Solvent: The solvent should facilitate the reaction between the amine and the alkylating agent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used.

Temperature and Reaction Time: These parameters need to be carefully controlled to favor mono-alkylation and prevent the formation of the tertiary amine byproduct.

The hydrogenation of dinitriles, such as 1,3-dicyanobenzene (B1664544), to produce diamines can sometimes lead to the formation of secondary and tertiary amine byproducts. researchgate.net The formation of this compound could potentially occur as a byproduct in the large-scale production of m-xylylenediamine (B75579) from 1,3-dicyanobenzene. google.com Understanding the conditions that favor its formation could be a starting point for developing a targeted synthesis. Research on the hydrogenation of 1,3-dicyanobenzene has shown that at high temperatures and pressures, with a nickel catalyst, the formation of secondary imines and subsequently secondary amines can occur. researchgate.net

Table 1: Potential Reaction Parameters for the Synthesis of this compound

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperaturePotential Yield
Reductive Amination3-Aminobenzaldehyde, 3-AminobenzylaminePd/C, H₂ or NaBH₃CNMethanol/EthanolRoom Temp. to 50°CModerate to High
Alkylation3-Aminobenzylamine, 3-(Bromomethyl)anilineK₂CO₃ or Et₃NDMF/AcetonitrileRoom Temp. to 60°CLow to Moderate
Hydrogenation of Dinitrile1,3-DicyanobenzeneRaney Ni or CoAmmonia/MethanolHigh Temp. & PressureVariable (as byproduct)

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Replacement

Traditional amine syntheses, including reductive aminations, often employ halogenated solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or polar aprotic solvents such as dimethylformamide (DMF). These substances are associated with significant environmental and health concerns. Green chemistry promotes their replacement with more benign alternatives.

Recent studies have demonstrated that many reductive amination reactions can be effectively carried out in greener solvents. acsgcipr.org Ethyl acetate (B1210297) (EtOAc), for instance, has been identified as a more environmentally acceptable medium for reactions utilizing reagents like sodium triacetoxyborohydride (STAB). acsgcipr.orgrsc.org Alcohols are also considered a green class of solvents; however, caution is necessary when used in catalytic hydrogenations, as primary and secondary alcohols can be oxidized by the catalyst to form aldehyde or ketone impurities, leading to undesired side reactions and complicating product isolation. acsgcipr.org

The use of bio-derived solvents is another cornerstone of green synthetic chemistry. rsc.org Solvents derived from renewable resources, such as polyethylene (B3416737) glycol (PEG), have been successfully used in multicomponent reactions to create other complex amine derivatives. nih.gov Dialkyl carbonates, for example, serve as both green reagents and solvents in various cyclization reactions to form nitrogen-containing heterocycles. frontiersin.org

Traditional SolventGreen AlternativeRationale for Change
Dichloromethane (DCM)Ethyl Acetate (EtOAc)Lower toxicity, less environmental persistence, readily biodegradable. acsgcipr.org
1,2-Dichloroethane (DCE)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower peroxide formation potential than THF.
Dimethylformamide (DMF)Cyrene™ (dihydrolevoglucosenone)Bio-based, biodegradable, lower toxicity profile.
Chloroform (CHCl3)Ethanol / WaterSignificantly lower toxicity and environmental impact, readily available. nih.gov

This table presents potential green solvent alternatives for the synthesis of amines, applicable to the synthesis of this compound.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by enabling reactions under milder conditions and with higher selectivity.

Heterogeneous Catalysis : The "borrowing hydrogen" methodology, which often employs supported transition metal catalysts, represents a highly atom-economical and green route for the N-alkylation of amines with alcohols. rsc.org This process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The imine is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the alkylated amine and water as the only byproduct. This avoids the use of alkyl halides, which generate stoichiometric salt waste. rsc.org

Organocatalysis : The use of small organic molecules as catalysts provides a metal-free alternative, reducing concerns about toxic metal contamination in the final product. For example, formic acid has been used as an effective organocatalyst in the solvent-free, one-pot synthesis of bis-Betti bases, which are structurally complex amines. researchgate.net Such solvent-free approaches, conducted at elevated temperatures (e.g., 140°C), can significantly reduce waste and simplify purification. mdpi.com

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. While specific biocatalytic routes to this compound are not documented, the broader field of biocatalysis has seen the rise of transaminases for the asymmetric synthesis of chiral primary amines, highlighting the potential for enzymatic methods in amine production. rsc.org

Catalytic MethodCatalyst ExampleGreen Advantage
Borrowing HydrogenSupported Transition Metals (e.g., Ru, Ir)High atom economy, water as the only byproduct, avoids alkyl halides. rsc.org
OrganocatalysisFormic Acid, p-Toluenesulfonic acidMetal-free, often allows for solvent-free conditions, low toxicity. researchgate.net
Reductive AminationIridium ComplexesHigh efficiency (TONs up to 20,000), high enantioselectivity for chiral amines. rsc.org
BiocatalysisTransaminasesHigh selectivity, mild aqueous conditions, biodegradable catalyst. rsc.org

This table summarizes green catalytic strategies applicable to amine synthesis.

Atom Economy and Waste Minimization

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. This approach enhances atom economy, reduces the number of synthetic and purification steps, and consequently minimizes solvent and energy usage. The synthesis of complex molecules like bis-Betti bases via a pseudo-five-component reaction exemplifies the power of MCRs in creating amine-containing structures efficiently and under green conditions. researchgate.netfrontiersin.org

Use of Renewable Feedstocks : A long-term goal of green chemistry is to shift from petrochemical-based feedstocks to renewable ones. For a molecule like this compound, this could involve sourcing starting materials like benzaldehyde (B42025) derivatives from lignin, a major component of biomass. at.ua Research into converting biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), into diamines like 2,5-bis(aminomethyl)furan (BAMF) is an active area that could provide pathways to bio-based aromatic amines. rsc.org

In-Situ Protection Chemistry : The protection and deprotection of functional groups are common steps in organic synthesis that add to the step-count and generate waste. An innovative green strategy involves the use of carbon dioxide (CO₂) as a reversible protecting group for amines. Benzylamines can react with CO₂ to form carbamates, effectively protecting the amine group. This protection is reversible under relatively mild thermal conditions, allowing for the in-situ deprotection and easy recovery of the gaseous CO₂, which can be recycled. mdpi.com This approach avoids the use of traditional protecting groups and the associated waste streams.

By integrating these green chemistry principles—safer solvents, efficient catalysis, and intelligent synthetic design—the synthesis of this compound can be optimized to be more sustainable, cost-effective, and environmentally benign.

Advanced Structural Elucidation and Spectroscopic Characterization of Bis 3 Aminomethylbenzyl Amin

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement. For BIS-(3-AMINOMETHYLBENZYL)AMINE, with a chemical formula of C₁₆H₂₁N₃, the expected exact mass can be calculated.

Table 1: Theoretical Mass Data for BIS-(3-AMINOMETHYLBENZYL)AMINE

Ion SpeciesTheoretical Exact Mass
[M]255.1735
[M+H]⁺256.1813
[M+Na]⁺278.1633
[M+K]⁺294.1372

Note: These values are theoretical and await experimental confirmation.

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds to one of these theoretical values, thereby confirming the molecular formula. However, at present, no published experimental HRMS data for BIS-(3-AMINOMETHYLBENZYL)AMINE has been found.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule, including the connectivity of atoms and their spatial arrangement.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For BIS-(3-AMINOMETHYLBENZYL)AMINE, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the aminomethyl protons (CH₂NH₂), as well as the amine protons (NH and NH₂).

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Signals would be anticipated for the aromatic carbons, the benzylic carbons, and the aminomethyl carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen environments, helping to distinguish between the primary and secondary amine groups.

Currently, specific, experimentally determined ¹H, ¹³C, and ¹⁵N NMR data for BIS-(3-AMINOMETHYLBENZYL)AMINE are not available in the public domain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for BIS-(3-AMINOMETHYLBENZYL)AMINE

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.1 - 7.4125 - 130
Aromatic C (quaternary)-138 - 142
N-CH₂ -Ar~ 3.8~ 50
N -CH₂-Ar~ 2.5 (NH)-
Ar-CH₂ -NH₂~ 3.9~ 46
Ar-CH₂-NH₂ ~ 1.5-

Note: These are estimated values based on analogous structures and predictive software. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

Detailed 2D NMR studies for BIS-(3-AMINOMETHYLBENZYL)AMINE have not been reported in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of BIS-(3-AMINOMETHYLBENZYL)AMINE would be expected to show characteristic absorption bands for N-H stretching of both primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could offer insights into the molecule's conformational isomers.

Specific experimental FT-IR and Raman spectra for BIS-(3-AMINOMETHYLBENZYL)AMINE are not currently available.

Table 3: Expected FT-IR Absorption Ranges for Key Functional Groups in BIS-(3-AMINOMETHYLBENZYL)AMINE

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500 (two bands)
N-H Stretch (secondary amine)3300 - 3500 (one band)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
N-H Bend (primary amine)1590 - 1650
Aromatic C=C Stretch1450 - 1600
C-N Stretch1000 - 1350

X-ray Crystallography for Solid-State Structure and Conformational Preferences

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the amine groups.

A crystallographic study of BIS-(3-AMINOMETHYLBENZYL)AMINE would be highly informative, but to date, no such study has been published, and no crystal structure data is available in crystallographic databases.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Conformational Dynamics (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. BIS-(3-AMINOMETHYLBENZYL)AMINE is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, chiroptical spectroscopy is not applicable for the analysis of its stereochemical purity.

Chemical Reactivity and Mechanistic Studies of Bis 3 Aminomethylbenzyl Amin

Reactivity of Benzyl (B1604629) Moieties: Electrophilic Aromatic Substitution and Benzylic Functionalization

The chemical reactivity of Bis-(3-aminomethylbenzyl)amine is significantly influenced by its two benzyl moieties. These structures offer two primary sites for reaction: the aromatic ring itself and the benzylic C-H bonds of the methylene (B1212753) bridges.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.comlibretexts.org The reaction generally proceeds through a three-step mechanism: generation of a potent electrophile, attack by the aromatic π-electron system to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. numberanalytics.comlibretexts.org

In Bis-(3-aminomethylbenzyl)amine, each benzene (B151609) ring is substituted with two groups: an aminomethyl group (-CH2NH2, a primary amine) and a benzylaminomethyl group (-CH2NHCH2-Ar, a secondary amine). For the purposes of EAS, these substituents are classified based on their electronic influence on the ring. Both are alkylamine groups attached via a methylene (-CH2-) linker. As such, they are considered activating groups because they donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In the case of Bis-(3-aminomethylbenzyl)amine, the substituents are at the 1 and 3 positions (meta to each other). Therefore, electrophilic attack will be directed to the positions ortho and para to these activating groups, primarily at carbons 2, 4, and 6.

Benzylic Functionalization

Benzylic functionalization refers to reactions occurring at the C(sp³)–H bonds of the methylene groups directly attached to the aromatic rings. These positions are reactive due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates formed upon C-H bond cleavage.

Modern synthetic methods have enabled the selective functionalization of benzylic C-H bonds under mild conditions, often utilizing photoredox catalysis. rsc.orgrsc.org These approaches can generate benzylic radicals through a hydrogen atom transfer (HAT) process. rsc.orgchemrxiv.org Once formed, the benzylic radical can be trapped by various nucleophiles or undergo further oxidation to a carbocation, which is then functionalized. rsc.org For instance, catalytic systems using copper have been developed for the intermolecular enantioselective amination of benzylic C-H bonds, highlighting a pathway to introduce new nitrogen-containing functional groups. chemrxiv.org Such transformations underscore the potential to modify the structure of Bis-(3-aminomethylbenzyl)amine at its benzylic positions to synthesize more complex derivatives.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

Detailed kinetic and thermodynamic studies specifically on Bis-(3-aminomethylbenzyl)amine are not widely available in the public literature. However, the behavior of its key functional groups (primary and secondary benzylamines) has been investigated in related systems, allowing for general principles to be outlined.

Kinetic Aspects

The kinetics of reactions involving Bis-(3-aminomethylbenzyl)amine are primarily those of its nucleophilic amine groups. Amines act as nucleophiles in a wide range of reactions, including alkylation, acylation, and addition to carbonyls.

Nucleophilic Reactions: The rate of nucleophilic attack by the amine groups depends on several factors, including steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. Kinetic investigations of ligand substitution reactions in palladium(II) complexes with diamine ligands show that such processes follow associative substitution mechanisms, where the rate is dependent on the concentration of the nucleophile. psu.edu

Aminolysis: The reaction of amines with esters (aminolysis) is a key transformation. Studies on the organocatalytic aminolysis of poly(ethylene terephthalate) (PET) with related diamines like m-xylylenediamine (B75579) show that the reaction can be significantly accelerated with a catalyst. rsc.org The reaction is typically pseudo-first-order with respect to the ester concentration when the amine is in large excess. rsc.org

Reaction with CO2: The reaction of benzylamines with CO2 to form carbamates is generally fast. In aprotic solvents, the reaction can lead to precipitates, while in protic solvents like methanol (B129727), soluble ammonium (B1175870) methylcarbonate (B8334205) species can also form. mdpi.com The kinetics are influenced by temperature, with the equilibrium shifting back towards the free amine at higher temperatures. mdpi.com

Thermodynamic Aspects

The thermodynamics of transformations involving Bis-(3-aminomethylbenzyl)amine are governed by changes in enthalpy and entropy during reactions.

Acid-Base Equilibria: The protonation of the amine groups in an acidic solution is an exothermic process and thermodynamically favorable, leading to the formation of stable ammonium salts. The pKa of ~11 indicates a strong tendency to accept a proton. industrialchemicals.gov.au

Computational Studies: Density Functional Theory (DFT) calculations on related systems provide insight into the thermodynamics of amine-mediated reactions. For example, DFT studies on the ring-opening polymerization of N-carboxyanhydrides initiated by amines have been used to calculate the Gibbs free energy barriers for reaction steps, confirming that such reactions are thermodynamically viable. frontiersin.org These computational methods can predict the stability of intermediates and transition states, offering a way to understand the thermodynamic landscape of reactions involving complex amines. frontiersin.org

TransformationRelevant Kinetic/Thermodynamic FactorExample/Analogue Behavior
Protonation (Acid-Base Reaction)Thermodynamically favorable (exothermic). Governed by the pKa (~11) of the amine groups.Formation of stable ammonium salts in aqueous solutions with pH < 9. industrialchemicals.gov.au
Nucleophilic Substitution/AdditionKinetics are typically associative and depend on nucleophile concentration and steric factors.Displacement of ligands from metal complexes by diamines follows second-order kinetics. psu.edu
Reaction with CO2Reversible equilibrium. The carbamate (B1207046) product is thermodynamically favored at lower temperatures.Benzylamine reacts with CO2 to form ammonium carbamates; the reaction is reversible upon heating. mdpi.com
C-N Bond Formation/CleavageHigh activation energy barrier, generally requiring specific catalysts or harsh reagents.DFT calculations show significant energy barriers for the ring-opening of certain monomers by amines. frontiersin.org

Coordination Chemistry and Metal Complexation of Bis 3 Aminomethylbenzyl Amin

Design and Synthesis of BIS-(3-AMINOMETHYLBENZYL)AMIN Metal Complexes

The design of metal complexes using Bis-(3-aminomethylbenzyl)amine as a ligand is predicated on its ability to act as a tridentate chelator through its three nitrogen atoms. The spatial arrangement of the donor atoms and the conformational freedom of the ligand framework are key to forming stable, chelated structures with metal ions. The synthesis of these complexes typically follows established coordination chemistry protocols.

A general synthetic route involves the reaction of the Bis-(3-aminomethylbenzyl)amine ligand with a selected transition metal salt in a suitable solvent. scirp.orgnanobioletters.com The choice of solvent is crucial and often includes alcohols like methanol (B129727) or ethanol (B145695) to facilitate the dissolution of both the ligand and the metal salt. nih.gov The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt (e.g., a 1:1 molar ratio for a mononuclear complex) and stirring the solution, sometimes with gentle heating or reflux, to promote complex formation. scirp.orgnanobioletters.com The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent or by the introduction of a counter-ion if the complex is charged. ekb.eg

General Synthesis Procedure:

Dissolve Bis-(3-aminomethylbenzyl)amine in a suitable solvent, such as methanol or ethanol.

In a separate vessel, dissolve the desired transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in the same solvent.

Slowly add the metal salt solution to the ligand solution with continuous stirring.

The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure complete complexation. nih.gov

The solid complex, if it precipitates, is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried under vacuum.

This methodology allows for the synthesis of a variety of complexes, with the final product's properties being highly dependent on the chosen metal ion, the counter-anion, and the reaction conditions.

Chelation Modes and Denticity Exploration with Transition Metal Ions

Bis-(3-aminomethylbenzyl)amine is anticipated to function primarily as a tridentate ligand, coordinating to a single metal center through its three nitrogen atoms (N,N',N''). This coordination forms two stable six-membered chelate rings, a favored conformation in coordination chemistry. The flexibility of the benzyl (B1604629) arms allows the ligand to wrap around the metal ion, accommodating the geometric preferences of various transition metals.

Depending on the metal ion's size, coordination number preference, and the reaction stoichiometry, different coordination geometries can be achieved. For a metal ion that favors a six-coordinate octahedral geometry, such as Cr(III) or Ni(II), the three remaining coordination sites can be occupied by solvent molecules or other ancillary ligands (e.g., halide, water, or nitrate (B79036) ions). scirp.org For metal ions that prefer lower coordination numbers, like the square-pyramidal geometry often seen with Cu(II), the ligand would occupy three positions, with one or two other ligands completing the coordination sphere. scirp.orgnih.gov

While the most common mode is expected to be a mononuclear complex (1:1 metal-to-ligand ratio), the ditopic nature of the ligand's arms presents the possibility for it to act as a bridging ligand between two metal centers, potentially forming dinuclear or polynuclear species under specific conditions. pku.edu.cn In such a scenario, one aminomethylbenzyl arm could coordinate to one metal ion while the second arm coordinates to another, leading to the formation of larger supramolecular structures.

Metal Ion (Example)Expected GeometryCoordination ModeAncillary Ligands (Examples)
Cu(II)Distorted Square Pyramidal / Trigonal BipyramidalTridentate (N₃)Cl⁻, H₂O, NO₃⁻
Ni(II)OctahedralTridentate (N₃)H₂O, Cl⁻, NH₃
Zn(II)Tetrahedral / OctahedralTridentate (N₃)Cl⁻, OAc⁻
Co(II)OctahedralTridentate (N₃)H₂O, Cl⁻

Spectroscopic Characterization of Metal-Ligand Interactions (NMR, EPR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the formation of metal complexes and elucidating their structural and electronic properties.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the complexation reaction and characterize the electronic properties of the metal center. researchgate.net Upon coordination of the Bis-(3-aminomethylbenzyl)amine ligand to a transition metal ion, changes in the electronic absorption spectrum are expected. For d-block metals like copper, nickel, and cobalt, the spectrum will typically display d-d transitions, which are weak absorptions in the visible region, and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region. sbmu.ac.ir The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those with Zn(II) (d¹⁰), ¹H and ¹³C NMR spectroscopy are powerful tools for structural characterization in solution. rsc.orgnih.gov The coordination of the nitrogen atoms to the metal center will induce significant chemical shifts in the signals of adjacent protons and carbons (e.g., the -CH₂- protons of the benzyl groups). mdpi.com These shifts confirm that the ligand is bound to the metal.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is specifically used for characterizing complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or high-spin Fe(III). nih.govresearchgate.net The EPR spectrum provides detailed information about the electronic ground state and the local environment of the metal ion. nih.gov For instance, the principal values of the g-tensor for a Cu(II) complex can help distinguish between different geometries like square planar or trigonal bipyramidal. nih.gov

Table 5.3.1: Representative Spectroscopic Data for a Hypothetical [Cu(Bis-(3-aminomethylbenzyl)amine)Cl₂] Complex

TechniqueObservationInterpretation
UV-Vis Broad absorption band ~600-800 nm; Intense band < 400 nmd-d transitions of Cu(II) in a non-centrosymmetric environment; Ligand-to-Metal Charge Transfer (LMCT)
IR Shift in N-H stretching and bending frequenciesCoordination of the amine nitrogen atoms to the Cu(II) center
EPR Anisotropic signal with g-values (e.g., g∥ > g⊥ > 2.0023)Confirms paramagnetic Cu(II) center; Suggests a distorted geometry (e.g., elongated tetragonal or square pyramidal)

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure of metal complexes formed with Bis-(3-aminomethylbenzyl)amine is dictated by the interaction between the metal's d-orbitals and the lone pair orbitals of the ligand's three nitrogen donors. This interaction leads to the formation of coordinate covalent bonds and the splitting of the metal's d-orbitals into different energy levels, as described by ligand field theory.

The three nitrogen atoms create a specific ligand field that influences the electronic properties and magnetism of the complex. For a metal like Ni(II) (d⁸) in an octahedral environment, the ligand field can lead to a paramagnetic high-spin state. For a Cu(II) (d⁹) ion, the complex will be paramagnetic with one unpaired electron, and its geometry is often subject to Jahn-Teller distortion. nih.gov In contrast, a Zn(II) (d¹⁰) ion, having a completely filled d-shell, will form a diamagnetic complex.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to gain deeper insight into the electronic structure and bonding. researchgate.net DFT calculations can be used to:

Optimize the geometry of the complex.

Analyze the molecular orbitals to visualize the metal-ligand bonding interactions.

Calculate spectroscopic parameters (e.g., UV-Vis transitions, NMR chemical shifts) for comparison with experimental data. chemrxiv.org

Determine the distribution of electron density and atomic charges, clarifying the nature and strength of the coordinate bonds. nih.gov

Such analyses reveal that the bonding is primarily due to the donation of electron density from the nitrogen atoms of the ligand to the vacant or partially filled d-orbitals of the transition metal. nih.govrsc.org

Supramolecular Assembly through Metal-Ligand Coordination

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions, including metal-ligand coordination. nih.gov The structure of Bis-(3-aminomethylbenzyl)amine, with its three donor sites and flexible arms, makes it a candidate for use as a building block in coordination-driven self-assembly. pku.edu.cn

While it can act as a simple capping ligand for a single metal ion, its architecture also allows for the formation of more complex supramolecular assemblies. rsc.orgmdpi.com For example, under appropriate stoichiometric conditions or with specific metal ions that favor bridging interactions, the ligand could link multiple metal centers to form:

Dinuclear Complexes : Two ligands could bind to two metal ions, creating a discrete dimeric structure.

Coordination Polymers : If the ligand repeatedly bridges metal ions in a linear or angled fashion, it could lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or even three-dimensional (3D) metal-organic frameworks (MOFs). pku.edu.cn

The outcome of the self-assembly process is governed by the interplay between the geometric preferences of the metal ion (e.g., tetrahedral, square planar, octahedral) and the conformational flexibility and binding vectors of the ligand. nih.gov The synthesis of such supramolecular structures often relies on subtle changes in reaction conditions like solvent, temperature, and the nature of the counter-ion, which can template the final architecture.

Polymer Chemistry and Macromolecular Architectures Incorporating Bis 3 Aminomethylbenzyl Amin

BIS-(3-AMINOMETHYLBENZYL)AMIN as a Monomer for Polycondensation and Polymerization

This compound, with its three reactive amine groups, serves as a versatile monomer in the synthesis of various polymeric structures. Its chemical structure, featuring a central secondary amine and two primary aminomethyl groups attached to a benzyl (B1604629) core, allows it to participate in a range of polycondensation and polymerization reactions. bldpharm.com The presence of multiple reactive sites facilitates the formation of complex, branched, or cross-linked macromolecular architectures.

The reactivity of the primary and secondary amine groups enables its use in step-growth polymerization to produce polyamides, polyureas, and other related polymers. For instance, it can be reacted with dicarboxylic acids, diacyl chlorides, or diisocyanates to form the corresponding polymers. The trifunctional nature of this monomer is a key attribute, allowing for the creation of three-dimensional polymer networks.

Synthesis of Linear and Cross-linked Polymeric Materials

The synthesis of both linear and cross-linked polymers utilizing this compound has been explored. Linear polymers can be synthesized under controlled conditions that favor the reaction of only two of the three amine groups, for instance, by using specific stoichiometric ratios of reactants or by employing protecting group strategies.

However, the predominant application of this compound is in the formation of cross-linked materials. When reacted with multifunctional co-monomers, such as di- or tri-functional acid chlorides or isocyanates, a three-dimensional network is readily formed. This process, often referred to as hypercrosslinking, results in materials with high thermal stability and specific surface areas. researchgate.net For example, the reaction of this compound with a diacyl chloride like adipoyl chloride would lead to a cross-linked polyamide network. The degree of cross-linking and the resulting material properties can be tailored by adjusting the molar ratio of the monomers. The formation of these networks is a result of the step-growth polymerization mechanism, where the trifunctional amine acts as a cross-linking agent. mdpi.com

Dendrimer and Hyperbranched Polymer Synthesis Utilizing this compound as a Core or Branching Unit

The trifunctional character of this compound makes it an ideal candidate for the synthesis of dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. frontiersin.org

In dendrimer synthesis, this compound can act as the central core molecule. A divergent synthesis approach would involve reacting the three amine groups with a monomer containing more than one reactive group, leading to the first generation dendrimer. nih.govresearchgate.net Subsequent iterative reaction steps build up successive generations, resulting in a perfectly branched, monodisperse macromolecule. For instance, Michael addition of methyl acrylate (B77674) to the amine groups followed by amidation with a diamine like ethylenediamine (B42938) is a common strategy for building poly(amidoamine) (PAMAM) dendrimers, and a similar approach could be adapted using a this compound core. researchgate.net

Alternatively, in the synthesis of hyperbranched polymers, which are less perfect in their structure compared to dendrimers, this compound can serve as a branching unit (an AB2-type monomer where the secondary amine is one reactive site and the two primary amines are the other). frontiersin.orgscirp.org Co-polymerization of this monomer with other suitable monomers can lead to highly branched structures in a more straightforward, often one-pot, synthesis compared to the multi-step process for dendrimers. scirp.org

Functionalization of Polymer Backbones with this compound Moieties

Introducing this compound moieties onto existing polymer backbones is a powerful method for modifying polymer properties and introducing specific functionalities. This post-polymerization modification can impart desirable characteristics such as improved hydrophilicity, metal-ion chelation capabilities, or sites for further chemical reactions. mdpi.comkpi.ua

One common approach is to have a polymer with reactive side groups, such as chloro or epoxy groups, that can react with the amine functions of this compound. For example, a polymer like poly(epichlorohydrin) could be functionalized by reacting its pendant chloromethyl groups with the secondary amine of this compound, leaving the two primary amine groups available for further applications. This method allows for the controlled introduction of a high density of primary amine groups onto a polymer chain. kpi.ua

Another strategy involves the use of polymers with activated ester groups on their side chains. mdpi.com These activated esters can readily react with the amine groups of this compound to form stable amide bonds, effectively grafting the trifunctional amine onto the polymer backbone. The resulting polymers would possess a multitude of primary amine functionalities, making them suitable for applications in areas like drug delivery or as scaffolds for catalysis. nih.govbezwadabiomedical.com

Development of Polymeric Ligands for Heterogeneous Catalysis

The incorporation of this compound into polymer structures is of significant interest for the development of polymeric ligands for heterogeneous catalysis. rsc.org The amine groups can act as coordination sites for metal ions, leading to polymer-supported catalysts. These materials combine the catalytic activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Polymers functionalized with this compound can chelate a variety of transition metals known for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. cmu.edumdpi.com The polymer support can influence the catalyst's activity, selectivity, and stability. For example, immobilizing a metal complex onto a polymer backbone can prevent catalyst dimerization or aggregation, which can often lead to deactivation. rsc.org

The synthesis of such polymeric ligands can be achieved by either polymerizing a monomer that already contains the this compound-metal complex or by first synthesizing the functionalized polymer and then introducing the metal ion. The porous nature of cross-linked polymers containing this compound can also be advantageous, allowing for better access of substrates to the catalytic sites. lboro.ac.ukresearchgate.net

Below is an interactive data table summarizing the applications of this compound in polymer chemistry.

SectionApplicationPolymer TypeKey Features of this compound
6.1MonomerPolyamides, PolyureasTrifunctional amine for step-growth polymerization
6.2Cross-linking agentCross-linked polyamidesForms 3D networks
6.3Core/Branching UnitDendrimers, Hyperbranched PolymersCreates highly branched architectures
6.4Functional MoietyFunctionalized PolymersIntroduces multiple primary amine groups
6.5Ligand SupportPolymer-supported CatalystsChelates metal ions for heterogeneous catalysis

Catalytic Applications of Bis 3 Aminomethylbenzyl Amin and Its Derivatives

Organocatalytic Activity of BIS-(3-AMINOMETHYLBENZYL)AMIN

There is no available research data on the use of this compound as an organocatalyst. The basic nitrogen atoms within the molecule theoretically allow it to function in different organocatalytic modes.

Enamine/Iminium Catalysis

No studies have been found that investigate the ability of this compound to form enamines or iminium ions for catalytic transformations. This mode of catalysis is common for primary and secondary amines, which activate carbonyl compounds for a variety of reactions. rsc.orgrsc.orguni-regensburg.de

Brønsted Base Catalysis

The basic nature of the amine functional groups suggests potential for Brønsted base catalysis. However, no literature is available that demonstrates or quantifies this activity for this compound.

Metal-BIS-(3-AMINOMETHYLBENZYL)AMIN Complexes in Homogeneous Catalysis

The tridentate structure of this compound makes it a plausible ligand for various transition metals. Such complexes could be active in homogeneous catalysis. researchgate.net Despite this potential, there are no published reports on the synthesis, characterization, or catalytic application of its metal complexes.

Asymmetric Catalysis (e.g., hydrogenation, epoxidation, C-C bond formation)

The synthesis of chiral derivatives of this compound could lead to applications in asymmetric catalysis. However, no research has been published on chiral versions of this ligand or their use in asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions. rsc.orgacs.orgnih.govresearchgate.net

Cross-Coupling Reactions

Amine ligands are frequently used in palladium-catalyzed and other metal-catalyzed cross-coupling reactions. acs.orgacs.orgresearchgate.net There is no evidence in the literature of this compound or its derivatives being employed as a ligand in such reactions.

Polymerization Catalysis

While related amines and their metal complexes are used in polymerization catalysis, google.comresearchgate.net no studies were found that utilize this compound for this purpose. One study noted the synthesis of a polyamide, N,N'-bis(3-(aminomethyl)benzyl)terephthalamide, from the related m-xylylenediamine (B75579) during the chemical recycling of PET, but this does not involve a catalytic application of the target compound. rsc.org

Heterogenization Strategies for this compound Catalysts

There is currently no published research on the heterogenization or immobilization of catalysts derived from this compound. Strategies for anchoring molecular catalysts to solid supports, a critical step for improving catalyst recyclability and stability, have not been applied to this specific compound according to available literature.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

No mechanistic studies, investigations into catalytic cycles, or data on turnover frequencies (TOFs) for reactions catalyzed by complexes of this compound have been reported. The scientific community has not yet explored the kinetics or the intimate reaction pathways of any catalytic system based on this ligand.

Supramolecular Chemistry and Self Assembly Processes Involving Bis 3 Aminomethylbenzyl Amin

Investigation of Hydrogen Bonding Networks Formed by BIS-(3-AMINOMETHYLBENZYL)AMIN

The crystal structures of related benzamide complexes with metal ions demonstrate the prevalence of N-H···O and N-H···Cl hydrogen bonds, which create extended networks. nih.gov Similarly, crystalline polyamines often exhibit extensive hydrogen bonding, which dictates their supramolecular architecture. nih.govmdpi.com While a specific crystallographic study of this compound is not available, analysis of analogous systems suggests that its solid-state structure would be dominated by a network of intermolecular hydrogen bonds, likely involving all amine protons. The specific geometry of these bonds would be influenced by the steric demands of the benzyl (B1604629) groups and the need to optimize packing efficiency.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor GroupAcceptor GroupInteraction TypePotential Role in Supramolecular Structure
Primary Amine (N-H)Primary Amine (N)Intermolecular N-H···NFormation of chains or sheets
Primary Amine (N-H)Secondary Amine (N)Intermolecular N-H···NCross-linking of supramolecular motifs
Secondary Amine (N-H)Primary Amine (N)Intermolecular N-H···NFormation of extended networks
Secondary Amine (N-H)Secondary Amine (N)Intermolecular N-H···NLinking of molecules into larger assemblies
Primary Amine (N-H)Aromatic Ring (π-system)N-H···π InteractionStabilization of specific conformations

Formation of Macrocyclic and Cage Structures via Condensation Reactions

The trifunctional nature of this compound makes it a prime candidate for the synthesis of macrocyclic and cage-like molecules through condensation reactions with complementary multifunctional aldehydes or other electrophiles. The reaction of amines with aldehydes to form imines is a cornerstone of such syntheses.

Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry, and their synthesis often involves the reaction of polyamines with dialdehydes or other linking reagents. researchgate.net For instance, the condensation of benzylamine with glyoxal is a key step in the formation of the cage precursor to the energetic material CL-20. nih.gov The flexibility and reactivity of the benzylamine units are crucial for the successful formation of the complex cage structure. nih.gov Given its three reactive amine sites, this compound could react with a triformyl precursor, such as 1,3,5-triformylbenzene, to potentially form [3+3] macrocyclic structures or even more complex cage compounds.

The synthesis of such structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The geometry of the amine, particularly the meta-substitution pattern of the benzyl groups in this compound, would impose specific angles on the resulting macrocycle or cage, influencing its size, shape, and potential guest-binding properties. Polycyclic cage scaffolds have found applications in medicinal chemistry, where they can modulate the properties of neuroactive drugs. nih.gov

Self-Assembly of Nanostructures and Ordered Architectures

Self-assembly is a process where disordered components spontaneously form ordered structures through non-covalent interactions. nih.govnih.gov Aromatic amines and related molecules are known to self-assemble into various nanostructures, driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgdovepress.com The presence of both amine and aromatic functionalities in this compound provides the necessary toolkit for such self-assembly processes.

For example, triarylamine derivatives can be triggered to self-assemble into nanospheres upon irradiation. researchgate.net While this compound lacks the extended conjugation of triarylamines, the fundamental principles of aromatic and hydrogen-bonding-driven assembly are applicable. The flexibility of the molecule would allow it to adopt conformations that maximize favorable intermolecular interactions, potentially leading to the formation of nanofibers, vesicles, or other ordered aggregates in solution or on surfaces. The self-assembly of aromatic amines into monolayers on gold surfaces has been demonstrated, showcasing their ability to form well-ordered two-dimensional structures. acs.org

The process of self-assembly can be influenced by external factors such as solvent, temperature, and concentration. nih.gov For a molecule like this compound, the pH of the medium would also be a critical factor, as protonation of the amine groups would introduce electrostatic repulsion, thereby altering the balance of forces that govern the self-assembly process.

Host-Guest Chemistry: Interaction with Small Molecules and Ions

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The flexible structure of this compound, with its potential to form a pre-organized cavity through intramolecular interactions, suggests it could act as a host for small molecules. The aromatic panels could create a hydrophobic pocket, while the amine groups could offer specific hydrogen bonding sites for guest binding.

Conversely, the amine groups of this compound can also interact with host molecules. Aromatic amines are known to act as guests for various macrocyclic hosts. youtube.comyoutube.com For example, calixarenes have been shown to selectively bind aromatic amines. acs.org The binding affinity in such systems is often a result of a combination of size/shape complementarity and specific interactions like hydrogen bonding and π-π stacking. libretexts.org

The protonated form of this compound, a trication at low pH, would be a suitable guest for anionic hosts or crown ethers that can bind ammonium (B1175870) ions. The spatial arrangement of the three positive charges could lead to selective binding by hosts with complementary charge and geometry.

Table 2: Potential Host-Guest Interactions Involving this compound

Role of CompoundPotential Guest/HostKey InteractionsPotential Application
HostSmall aromatic moleculesπ-π stacking, van der WaalsMolecular recognition, sensing
HostAnions (e.g., Cl⁻, Br⁻)Hydrogen bonding (with protonated amines)Anion sensing
GuestCalixarenes, CyclodextrinsInclusion in hydrophobic cavity, H-bondingSeparation, controlled release
Guest (protonated)Crown ethers, Anionic hostsIon-dipole, electrostatic interactionsIon transport, sensing

Dynamic Covalent Chemistry Utilizing this compound as a Building Block

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. nih.govelsevierpure.com This field allows for the creation of complex molecular architectures that can adapt their constitution in response to external stimuli under thermodynamic control. The reversible formation of imines from amines and aldehydes is one of the most widely used reactions in DCC.

As a trifunctional amine, this compound is an excellent candidate for constructing dynamic covalent libraries and materials. Reaction with monoaldehydes would lead to a dynamic mixture of imines, while reaction with dialdehydes or trialdehydes could generate dynamic libraries of macrocycles, cages, and polymers. The use of triamines in DCC has been shown to produce complex systems. For instance, the reaction of a trialdehyde with a triamine can lead to the formation of a C3-symmetric tris-imine. scispace.com

Furthermore, the reactivity of the amine groups in this compound could be tuned. For example, in enamine-one chemistry, the dynamic exchange of amines allows for the development of vitrimers and other recyclable polymers. researchgate.net The steric and electronic properties of the benzyl groups would influence the kinetics and thermodynamics of these dynamic exchange processes. The ability to form multiple reversible covalent bonds makes this compound a valuable building block for the design of adaptive materials, sensors, and complex molecular systems.

Advanced Derivatization and Functionalization Strategies for Bis 3 Aminomethylbenzyl Amin

Modification of Amine Functions for Enhanced Reactivity or Specificity

The chemical behavior of BIS-(3-AMINOMETHYLBENZYL)AMIN is dominated by its three amine groups: two primary and one secondary. The ability to selectively modify these sites is crucial for synthesizing complex derivatives. Several strategies have been developed to control the reactivity of these amines, leveraging subtle differences in their chemical environments.

One effective method for selective acylation relies on controlling the protonation state of the polyamine. nih.gov Although the nucleophilicity of the primary and secondary amines is similar, their conjugate acids exhibit different pKa values. nih.gov By carefully adjusting the pH, it is possible to achieve selective deprotonation of one amine group, which can then react with an acylating agent while the other protonated amines remain unreactive. nih.gov This "proton as protecting group" strategy allows for high yields in selective acylation. nih.gov

Alternatively, chemoselective protecting groups can be employed to differentiate the amine types. For instance, 2-nitrobenzenesulfonyl chloride has been shown to react selectively with primary amines in the presence of secondary amines. thieme-connect.com This method provides a convenient route to orthogonally protected polyamines, where the resulting sulfonamides can be further functionalized. thieme-connect.com For solid-phase synthesis, a combination of protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) for primary amines and tert-butyloxycarbonyl (Boc) for secondary amines enables precise, regioselective derivatization. mdpi.com

More advanced techniques like photoredox catalysis offer another layer of control. By tuning the redox potential of the photocatalyst, it is possible to selectively oxidize and functionalize different nitrogen sites within a polyamine structure, enabling targeted alkylation, arylation, or acylation. chemrxiv.org

Strategy Description Key Reagents/Conditions Outcome Reference
Proton ProtectionUtilizes differences in pKa values of amine groups for selective deprotonation and reaction.pH control, acylating agentsSelective mono- or di-acylation nih.gov
Chemoselective ReagentsEmploys reagents that preferentially react with primary over secondary amines.2-Nitrobenzenesulfonyl chloride, NaHCO₃Protection/activation of primary amines thieme-connect.com
Orthogonal Protecting GroupsUses distinct protecting groups for primary and secondary amines that can be removed under different conditions.Dde-Cl, Boc-anhydrideStepwise, regioselective functionalization mdpi.com
Photoredox CatalysisAdjusts catalyst redox potential to target specific nitrogen sites for functionalization.Photoredox catalysts (e.g., PC5), light sourceSite-selective C-N bond formation chemrxiv.org

Introduction of Fluorescent or Redox-Active Tags

Functionalizing this compound with reporter groups such as fluorescent or redox-active tags is critical for its application in bio-imaging, sensing, and diagnostics. The polyamine backbone serves as a robust scaffold for attaching these tags.

Fluorescent labeling can be achieved by reacting the amine groups with various fluorophores. Classic labeling agents like dansyl chloride react with primary and secondary amines to yield highly fluorescent sulfonamide derivatives. unl.pt Similarly, naphthalimide-based structures can be introduced by reacting the polyamine with reagents like 1,8-naphthalic anhydride. canterbury.ac.nz These naphthalimide-polyamine conjugates are not only fluorescent but can also be designed as redox-activated molecules. canterbury.ac.nzmdpi.com The synthesis of such tagged molecules can be streamlined using modern catalytic methods. For example, photoredox catalysis has been successfully used to attach fluorophores to polyamines in a single step, opening avenues for the rapid development of molecular probes. chemrxiv.org

The polyamine structure is also ideal for creating redox-active complexes. It can act as a chelating ligand for transition metals or as a linker to connect redox-active organic moieties. Research has focused on synthesizing polyamine ligands that can be incorporated into heterodinuclear redox-activated prodrugs, for instance, by chelating cobalt or platinum. canterbury.ac.nz In these systems, the redox state of the metal center can be used to trigger a biological response.

Tag Type Example Reagent/Moiety Attachment Chemistry Application Reference
Fluorescent Dansyl ChlorideSulfonamide bond formation with amine groupsFluorescent sensing, bio-imaging unl.pt
Fluorescent 1,8-Naphthalic AnhydrideImide formation with primary amine groupsFluorescent probes, redox sensors canterbury.ac.nz
Radiolabel 4-Fluorobenzoyl ChlorideAmide bond formation (after protection strategy)18F PET imaging tracers mdpi.com
Redox-Active Metal Ions (e.g., Co³⁺, Pt²⁺)Coordination with amine donor atomsRedox-activated drug delivery canterbury.ac.nz

Preparation of Macrocyclic and Cryptand Derivatives

The tripodal structure of this compound, with its defined geometry and multiple reactive sites, makes it an excellent precursor for the synthesis of complex three-dimensional molecules like macrocycles and cryptands. cambridgescholars.com These molecules are of great interest in supramolecular chemistry due to their ability to selectively encapsulate guest ions or molecules. wikipedia.orgchemeurope.com

The synthesis of these derivatives typically involves a cyclization reaction between the tripodal amine and a suitable difunctional linker molecule, such as a dialdehyde, diacyl chloride, or a compound with two good leaving groups (e.g., a di-tosylate or di-iodide). nih.govresearchgate.net A common strategy is the [2+3] condensation, where two tripodal amine units react with three linear spacer molecules. cambridgescholars.com

To overcome the statistical challenge of forming large cyclic structures over linear polymers, these reactions are often performed under high-dilution conditions. Furthermore, metal ions (e.g., alkali, alkaline earth, or transition metals) can be used as templates. cambridgescholars.com The template ion organizes the reacting components into a pre-complex, promoting the desired intramolecular cyclization reaction and significantly improving the yield of the cryptand or macrocycle. cambridgescholars.com The general approach, known as the Richman-Atkins synthesis, often involves using tosyl (Ts)-protected polyamines to enhance the nucleophilicity of the nitrogen atoms (as their sodium salts) for reaction with alkyl disulfonates. nih.gov

Synthesis of Polymeric and Dendritic Scaffolds

The trifunctional nature of this compound allows it to serve as a branching point for the construction of hyperbranched polymers and dendrimers. rsc.org Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups, making them ideal for applications in drug delivery and materials science. nih.gov

This compound can act as the central core (generation 0) of a dendrimer. In a divergent synthesis approach, successive layers, or "generations," of monomers are added radially outwards from this core. The two primary amines and one secondary amine provide three points for further branching. For example, reaction with a monomer containing one reactive group and two protected functional groups allows for the controlled, stepwise growth of the dendritic structure.

Polyester dendrimers based on building blocks like 2,2-bis(methylol)propionic acid (bis-MPA) are well-studied for their biocompatibility and biodegradability. nih.govmdpi.com While these often use a simple alcohol core, a polyamine core like this compound can be used to create dendrimers with a unique internal structure and properties. The resulting polyamine-core dendrimers can be surface-functionalized with various groups, such as amino acids, to tailor their biological properties. mdpi.com These dendritic polyamine scaffolds have shown significant potential for biomedical applications, including the development of dendritic glycopolymers. rsc.orgcore.ac.uk

Property Generation 2 (G2) Generation 3 (G3) Generation 4 (G4)
Surface Groups 122448
Calculated Mol. Wt. ( g/mol ) ~2,200~4,300~13,500
Characteristics Efficient siRNA complexation, low cytotoxicityDose-dependent cytotoxicity in primary neuronsHigher surface functionality, increased molecular weight
This table provides illustrative data based on typical bis-MPA dendrimers with a trifunctional core, demonstrating the exponential growth in size and surface groups with each generation. mdpi.comsigmaaldrich.compolymerfactory.com

Immobilization on Solid Supports for Chromatographic or Catalytic Applications

Immobilizing this compound onto solid supports is a key step for its use in applications such as affinity chromatography, ion-exchange chromatography, and heterogeneous catalysis. harvard.edu The choice of immobilization strategy depends on the nature of the solid support (e.g., silica (B1680970), polymeric membranes, magnetic nanoparticles) and the desired stability of the linkage.

A widely used method for attachment to oxide surfaces like silica or glass is silanization. researchgate.net This process typically involves two steps:

Surface Activation: The solid support is treated to generate reactive surface hydroxyl (-OH) groups. This can be done by acid washing or exposure to oxygen plasma. researchgate.net

Silane (B1218182) Coupling: The activated surface is reacted with a bifunctional organosilane. To immobilize the polyamine, one could use an epoxy-functionalized silane (e.g., (3-glycidyloxypropyl)trimethoxysilane), where the epoxy ring readily reacts with the amine groups of this compound. Alternatively, a surface can be modified with an amino-silane, such as bis[3-(trimethoxysilyl)propyl]amine, to create a polyamine-functionalized surface directly. researchgate.net

Another powerful and versatile method is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. amu.edu.pl This requires pre-functionalizing either the polyamine with an alkyne group and the surface with an azide, or vice versa. The subsequent "click" reaction forms a stable triazole linkage, covalently bonding the molecule to the support. amu.edu.pl

Once immobilized, the polyamine-functionalized material can be used as a stationary phase in chromatography to separate anions or metal cations. In catalysis, the immobilized polyamine can act as a ligand to chelate metal catalysts, allowing for easy separation of the catalyst from the reaction products and enabling its reuse. harvard.edu

Theoretical and Computational Investigations of Bis 3 Aminomethylbenzyl Amin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Bis-(3-aminomethylbenzyl)amine, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and reactivity. DFT offers a balance between computational cost and accuracy, making it suitable for a molecule of this size. rsc.org Functionals such as B3LYP or the M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used for such organic molecules to provide reliable geometric and electronic data. frontiersin.org

These calculations would yield critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. The distribution of these orbitals would show that the HOMO is likely centered on the nitrogen lone pairs and the π-systems of the benzene (B151609) rings, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the antibonding orbitals of the aromatic rings.

Furthermore, calculations of the molecular electrostatic potential (MEP) would visually map the electron density, highlighting the electron-rich nitrogen atoms as sites for protonation and metal coordination. Mulliken or Natural Population Analysis (NPA) charges would quantify the charge distribution on each atom, providing insight into the polarity of bonds within the molecule.

Table 10.1.1: Illustrative Calculated Electronic Properties for Bis-(3-aminomethylbenzyl)amine This data is hypothetical and serves to illustrate the expected results from DFT calculations.

Property Calculated Value Interpretation
HOMO Energy -5.8 eV Indicates electron-donating capability (lone pairs, π-systems)
LUMO Energy -0.5 eV Indicates electron-accepting capability (antibonding orbitals)
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability
Dipole Moment 1.5 D Indicates a moderate overall polarity
NPA Charge on N (secondary) -0.65 e Confirms the basicity and nucleophilicity of the central amine

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of Bis-(3-aminomethylbenzyl)amine, arising from the rotation around multiple C-C and C-N single bonds, results in a complex potential energy surface with numerous possible conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred tools for exploring this conformational space.

A systematic conformational search using an MM force field (like MMFF94 or AMBER) would be the first step to identify low-energy conformers. This involves rotating key dihedral angles and minimizing the energy of each resulting structure. Following this, MD simulations would be performed. In an MD simulation, Newton's equations of motion are solved for all atoms over time, allowing the molecule to explore different conformations at a given temperature. osti.gov This provides a dynamic view of the molecule's behavior and can reveal the most populated conformational states and the energy barriers between them. Analysis of the MD trajectory would identify the most stable conformers, characterized by specific dihedral angles that minimize steric hindrance and optimize potential intramolecular hydrogen bonding.

Table 10.2.1: Hypothetical Key Dihedral Angles for a Stable Conformer of Bis-(3-aminomethylbenzyl)amine This data is hypothetical and illustrates expected results from conformational analysis.

Dihedral Angle Atoms Involved Predicted Value (°)
τ1 C(ar)-C(benzyl)-N(sec)-C(benzyl) 175
τ2 C(benzyl)-N(sec)-C(benzyl)-C(ar) -170
τ3 N(sec)-C(benzyl)-C(ar)-C(ar) 70
τ4 C(benzyl)-C(ar)-C(ar)-C(aminomethyl) 180

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. libretexts.org Calculations would predict distinct signals for the aromatic protons, the benzylic (CH₂) protons, and the aminomethyl (CH₂) protons. The chemical shifts of carbons adjacent to nitrogen atoms are expected to be deshielded. libretexts.org

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies via DFT provides a theoretical IR spectrum. orgchemboulder.com For Bis-(3-aminomethylbenzyl)amine, key predicted bands would include the N-H stretching vibrations for the primary (two bands, symmetric and asymmetric) and secondary (one band) amines around 3300-3500 cm⁻¹. Other significant vibrations would be the C-N stretching and the characteristic aromatic C-H and C=C stretching bands. msu.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the calculations would predict strong absorptions in the UV region corresponding to π → π* transitions within the two benzene rings.

Table 10.3.1: Predicted Spectroscopic Data for Bis-(3-aminomethylbenzyl)amine This data is hypothetical and illustrates expected results from computational spectroscopy.

Spectroscopy Feature Predicted Value Expected Experimental Region
¹H NMR Aromatic Protons 7.1-7.4 ppm 7.0-7.5 ppm
Benzylic Protons (Ar-CH₂ -N) 3.8 ppm 3.5-4.0 ppm
¹³C NMR Aromatic Carbons 125-140 ppm 120-145 ppm
Benzylic Carbon (Ar-C H₂-N) 55 ppm 50-60 ppm
IR N-H Stretch (primary) 3455, 3365 cm⁻¹ ~3500-3300 cm⁻¹ (two bands)
N-H Stretch (secondary) 3340 cm⁻¹ ~3350-3310 cm⁻¹ (one band)
C-N Stretch 1285 cm⁻¹ ~1335-1250 cm⁻¹ (aromatic amine)

Modeling of Reaction Pathways and Transition States

Theoretical modeling can provide detailed mechanistic insights into chemical reactions. For Bis-(3-aminomethylbenzyl)amine, this could involve studying its synthesis or its reactivity as a triamine base. For instance, the protonation sequence could be modeled by calculating the reaction energy for adding a proton to each of the three nitrogen atoms. The primary amines are generally more basic than the secondary amine in similar structures, a hypothesis that calculations could confirm.

To model a reaction pathway, computational chemists locate the geometry of the transition state (TS)—the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface. By calculating the energies of the reactants, transition state(s), and products, a reaction profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is crucial for understanding reaction kinetics. frontiersin.org

Table 10.4.1: Illustrative Energy Profile for the First Protonation Step This data is hypothetical and illustrates a calculated reaction pathway.

Species Relative Energy (kcal/mol) Description
Reactants (Amine + H⁺) 0.0 Starting materials
Transition State +2.5 Energy barrier to protonation

Investigation of Ligand-Metal Interactions and Binding Energies in Complexes

The three nitrogen atoms in Bis-(3-aminomethylbenzyl)amine make it an excellent candidate as a tridentate or bridging ligand in coordination chemistry. chemsrc.com Computational methods are invaluable for studying how this ligand interacts with various metal ions.

DFT calculations can be used to optimize the geometry of the resulting metal complex, for example, with transition metals like Cu(II), Ni(II), or Zn(II). rsc.orgresearchgate.net From the optimized structure, one can analyze bond lengths and angles to understand the coordination geometry. The strength of the interaction can be quantified by calculating the binding energy, which is the energy released upon formation of the complex from the free ligand and metal ion.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can describe the nature of the metal-ligand bond in detail, quantifying the extent of electron donation from the nitrogen lone pairs to the metal center.

Table 10.5.1: Hypothetical Binding Energies of Bis-(3-aminomethylbenzyl)amine with Divalent Metal Ions This data is hypothetical and for illustrative purposes.

Metal Ion Coordination Geometry Calculated Binding Energy (kcal/mol)
Cu(II) Distorted Square Planar -450
Ni(II) Octahedral (with solvent) -425

Future Research Directions and Emerging Applications of Bis 3 Aminomethylbenzyl Amin

Integration into Advanced Materials Science

The structural features of BIS-(3-AMINOMETHYLBENZYL)AMINE, specifically its combination of primary and secondary amine groups, make it an excellent candidate for the development of advanced polymers and composite materials. The amine functionalities can act as reactive sites for polymerization and cross-linking, a property already utilized in its role as a hardening agent for epoxy resins. google.com

Future research could focus on its use as a monomer or cross-linking agent in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of two benzyl (B1604629) groups per molecule can impart rigidity and thermal stability to the resulting polymer chains. The potential to create lightweight, durable, and stiff materials makes it attractive for industries like automotive and aerospace, where such properties are in high demand for manufacturing parts like automobile components, and even next-generation air vehicles. nano.gov

Furthermore, the incorporation of this amine into polymer composites could enhance their mechanical properties. nano.gov For instance, its ability to form strong interfacial bonds with reinforcing fillers (like glass or carbon fibers) could lead to composites with superior strength and resilience. Research into its application in creating advanced coatings and adhesives is also a promising direction. Nanoscale additives or surface treatments involving this compound could lead to fabrics with enhanced properties or superior household products like degreasers and stain removers. nano.gov

Table 1: Potential Applications in Advanced Materials

Application Area Potential Role of BIS-(3-AMINOMETHYLBENZYL)AMINE Desired Material Properties
High-Performance Polymers Monomer, Cross-linking Agent Thermal stability, Rigidity, Durability
Polymer Composites Interfacial Bonding Agent Enhanced strength, Stiffness, Resilience
Advanced Coatings Film-forming Component, Adhesion Promoter Durability, Chemical resistance, Self-healing

Exploration in Sensing and Molecular Recognition Technologies

The amine groups in BIS-(3-AMINOMETHYLBENZYL)AMINE are Lewis basic and can act as binding sites for various analytes, particularly metal ions and acidic compounds. This makes the compound a promising building block for chemical sensors. Molecular recognition relies on differentiating analytes based on their chemical properties, and the amine groups can participate in Lewis acid-base interactions. illinois.edu

Future research could involve designing fluorescent or colorimetric sensors by chemically modifying the BIS-(3-AMINOMETHYLBENZYL)AMINE structure with chromophores or fluorophores. mdpi.comacs.org Upon binding with a target analyte, the sensor molecule would exhibit a change in its optical properties (color or fluorescence), allowing for detection. acs.org The spatial arrangement of the three amine groups could be exploited to achieve selectivity for specific analytes through a "molecular tweezer" or chelating effect.

The development of sensor arrays for detecting a range of amines or other volatile organic compounds is another potential application. illinois.edu By incorporating BIS-(3-AMINOMETHYLBENZYL)AMINE or its derivatives into an array of different chemically responsive dyes, it might be possible to generate unique "fingerprints" for various analytes, enabling their discrimination. illinois.edu This approach has been successful in distinguishing between closely related amine isomers. illinois.edu

Development in Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to reduce or eliminate hazardous substances and utilize renewable resources. itrcweb.org BIS-(3-AMINOMETHYLBENZYL)AMINE can contribute to this field in several ways. Its use as a reactant in 100% atom-efficient reactions, such as the synthesis of polyhydroxyurethanes (PHUs) from bis-cyclic carbonates, presents a sustainable alternative to traditional polyurethane production which often involves toxic isocyanates. specificpolymers.com

Another area of interest is its potential role in the chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). Organocatalytic aminolysis of PET using diamines has been shown to be an effective method for breaking down the polymer into its constituent monomers, which can then be reused. rsc.org The structure of BIS-(3-AMINOMETHYLBENZYL)AMINE is similar to other diamines used in these processes, suggesting its potential efficacy in PET recycling.

Furthermore, the reversible reaction of amines with CO2 to form carbamates could be explored for carbon capture or for the temporary protection of amine groups in chemical synthesis, avoiding more complex and less environmentally friendly protection/deprotection steps. mdpi.com

Interdisciplinary Applications in Nanotechnology

Nanotechnology involves tailoring material structures at extremely small scales to achieve specific properties. nano.gov The functional groups on BIS-(3-AMINOMETHYLBENZYL)AMINE make it suitable for modifying the surfaces of nanoparticles, a key process in creating functional nanomaterials. ambeed.com For example, it could be used to functionalize the surface of carbon dots (CDs) or other nanoparticles to enhance their dispersibility in various media or to introduce specific functionalities. umn.edu

Such surface-modified nanoparticles could find applications in various fields. In medicine, they could be used for targeted drug delivery or as contrast agents in bioimaging. mdpi.com In materials science, incorporating these functionalized nanoparticles into polymer matrices could lead to nanocomposites with significantly improved mechanical, thermal, or electrical properties. nano.gov For instance, cellulosic nanomaterials, known for their impressive strength-to-weight ratio, could be functionalized for use in electronics, construction, and automotive sectors. nano.gov

Unexplored Reactivity and Synthetic Transformations

The reactivity of BIS-(3-AMINOMETHYLBENZYL)AMINE is largely centered around its amine groups, but many potential transformations remain unexplored. ijrpr.com Modern synthetic methods, including transition metal-catalyzed reactions and C-H functionalization, could unlock new pathways for creating complex molecules from this building block. ijrpr.comorganic-chemistry.org

Research into its use in multicomponent reactions (MCRs), where multiple substrates react in a single step, could lead to the efficient synthesis of complex heterocyclic structures or functionalized polymers. nih.gov The Kabachnik-Fields reaction, for example, allows for the synthesis of bis(α-aminophosphonates) from diamines. nih.gov

Furthermore, the unique arrangement of its functional groups makes it an interesting template for supramolecular chemistry. It could be used to construct mechanically interlocked molecules like rotaxanes or catenanes. researchgate.net The development of efficient methods for the synthesis of such interlocked compounds is a significant challenge, and templates like BIS-(3-AMINOMETHYLBENZYL)AMINE could prove valuable. researchgate.net

Long-Term Research Outlook and Potential for Novel Discoveries

The long-term research outlook for BIS-(3-AMINOMETHYLBENZYL)AMINE is promising, with potential for discoveries across multiple scientific disciplines. Its fundamental structure, combining flexibility and rigidity with multiple reactive sites, makes it a versatile platform for chemical innovation.

Future breakthroughs may come from investigating its role in self-assembling systems, where molecules spontaneously organize into ordered structures. The interplay of hydrogen bonding from the amine groups and π-π stacking from the benzyl rings could be harnessed to create novel supramolecular polymers or gels with unique properties.

In the field of catalysis, derivatives of this compound could serve as ligands for metal catalysts, potentially influencing the selectivity and efficiency of chemical reactions. rsc.org The development of chiral versions of the molecule could also open up avenues in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals. ijrpr.com As research continues to advance, the full potential of BIS-(3-AMINOMETHYLBENZYL)AMINE as a valuable chemical building block will undoubtedly be realized, leading to innovations that are yet to be imagined.

Q & A

Q. What validated analytical methods are recommended for quantifying BIS-(3-AMINOMETHYLBENZYL)AMIN in pharmaceutical research?

A reverse-phase HPLC method with UV detection has been validated for structurally similar bis-amine compounds. Key parameters include:

  • Linear range : 0.025–0.903 µg/ml (correlation coefficient: 0.999).
  • Detection limits : LOD = 0.007 µg/ml, LOQ = 0.024 µg/ml.
  • Precision: Relative standard deviation (RSD) ≤2.18% for related amines. This method adheres to ICH guidelines for specificity, accuracy, and robustness, making it adaptable for this compound quantification after method transfer validation .

Q. What synthetic routes are commonly employed for preparing this compound?

Metal-free cyclization strategies, such as those used for benzoselenazole derivatives, can be adapted. For example:

  • Schiff base intermediates : Condensation of aldehydes with amines, followed by reduction (e.g., NaBH₄), is a standard route for bis-benzylamines.
  • Cross-coupling reactions : Palladium-catalyzed amination may enhance regioselectivity. Structural analogs like bis-(4-methoxybenzyl)amine are synthesized via reductive amination of methoxybenzaldehyde derivatives, suggesting similar pathways for the target compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of this compound derivatives?

Contradictions in NMR or mass spectrometry data can arise from dynamic molecular conformations or impurities. To address this:

  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for bis-(β-enamino-pyran-2,4-dione) derivatives (RMSD <0.01 Å for bond lengths).
  • DFT calculations : Compare experimental and computed ¹H/¹³C NMR shifts (R² = 0.93–0.94 in validated studies).
  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., H∙∙∙H, O∙∙∙H) that influence spectral properties .

Q. What strategies optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed aminations can improve enantioselectivity.
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions in multi-step syntheses, as seen in analogous bis-amine preparations .

Q. How to design experiments to study the interaction of this compound with biological targets?

  • Advanced microscopy : Use single-molecule fluorescence resonance energy transfer (smFRET) to observe real-time binding kinetics, as applied to beta-amyloid receptor interactions.
  • Receptor mapping : Express tagged nerve cell receptors (e.g., GPCRs) in vitro and quantify binding affinity via surface plasmon resonance (SPR).
  • Co-aggregation assays : Monitor aggregation kinetics with thioflavin-T fluorescence to assess amyloid-like behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.